Hexadecanenitrile

Catalog No.
S1906530
CAS No.
629-79-8
M.F
C16H31N
M. Wt
237.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanenitrile

Hexadecanenitrile (CAS 629-79-8) is the definitive C16 nitrile for research and industrial applications where chain length dictates performance. Sourcing inconsistencies with non-interchangeable C12/C18 analogs often lead to failed syntheses and unreliable monolayer films. This product ensures exact C16 alkyl chain: • Primary precursor for hexadecylamine and C16 surfactants. • Melting point ~32°C allows use in passive thermal storage. • Self-assembled monolayers with precise packing. Consistent purity and chain-length integrity; bulk quantities available.

CAS Number

629-79-8

Product Name

Hexadecanenitrile

IUPAC Name

hexadecanenitrile

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

InChI

InChI=1S/C16H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-15H2,1H3

InChI Key

WGXGAUQEMYSVJM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC#N

Canonical SMILES

CCCCCCCCCCCCCCCC#N

The exact mass of the compound Hexadecanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2137. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Hexadecanenitrile, Palmitonitrile, 1-Cyanopentadecane, Pentadecyl cyanide, Cetyl nitrile

Purity

≥95%

Package Size

5 g, 25 g

Hexadecanenitrile, also known as palmitonitrile, is a long-chain, saturated aliphatic nitrile (C16H31N). At room temperature, it exists as a low-melting waxy solid, a key handling and processing characteristic that distinguishes it from shorter-chain liquid nitriles. Its molecular structure, featuring a polar nitrile headgroup and a long, nonpolar C16 alkyl tail, makes it a versatile precursor for synthesizing amines, amides, and carboxylic acids. This dual character also drives its use in applications governed by specific physical properties, such as self-assembly and phase-change behavior, where chain length is a critical, non-interchangeable parameter.

Research Fit

Physical state Near-ambient liquid simplifies material handling for unheated process workflows
Intermediate role Established precursor for C16-derived amines, amides, and specialty surfactants
Analytical utility Identified key component in pyrolysis oils; supports bio-oil GC-MS standard development

Substituting Hexadecanenitrile with shorter or longer alkyl nitrile analogs is often unviable due to significant, chain-length-dependent shifts in physical properties. A change of just two carbons, from C16 to C18 (Stearonitrile), or to C12 (Lauronitrile), substantially alters the melting point, which dictates handling protocols (solid vs. liquid), process temperature requirements, and formulation stability. Furthermore, in material science applications such as the formation of Langmuir films or self-assembled monolayers, the C16 chain length directly controls the packing density, film stability, and surface properties, making it non-interchangeable with other homologs for achieving specific surface characteristics.

Substitution Risk

Physical State Shift Substituting C14 or C18 alters ambient physical state, requiring different material handling and heating infrastructure
Thermodynamic Processing Cost Vaporization energy varies with chain length; generic nitrile assumptions may underestimate process energy demands
Yield and Detection Divergence Relative abundance in pyrolysis oils and chromatographic response are not uniform across chain lengths, shifting recovery expectations

Thermal Properties for PCM Formulation

The solid-liquid phase transition of Hexadecanenitrile occurs at a distinct temperature, making it suitable for thermal energy storage applications where a specific operating window is required. Its melting temperature is significantly different from other readily available long-chain alkanes used as PCMs, such as n-Hexadecane.

Evidence DimensionMelting Point (°C)
Target Compound Data31-31.5 °C
Comparator Or Baselinen-Hexadecane (common C16 alkane PCM): 18.2 °C
Quantified Difference~13 °C higher melting point than the corresponding alkane
ConditionsStandard atmospheric pressure. Data for n-Hexadecane from various sources on PCMs.

This specific melting point allows for the design of passive thermal regulation systems that activate in a temperature range not accessible with common paraffin-based PCMs of similar chain length.

Melting point comparison
Head-to-head
C16 31.5 °C (Liquid)
C14 ~19 °C (Liquid)
C18 >40 °C (Solid)
Supports ambient handling selection
Physical state at ~25 °C, standard pressure

Molecular Footprint in SAM Engineering

In surface science, the C16 alkyl chain of Hexadecanenitrile provides a specific length that dictates the thickness, packing density, and stability of self-assembled monolayers (SAMs). Studies on homologous series of alkyl-based molecules show that chain length is a primary determinant of film properties. While direct comparative data for a full series of long-chain nitriles is sparse, extensive work on alkyl thiols demonstrates this principle clearly. For instance, increasing chain length from C16 to C18 in thiols leads to more stable and densely packed monolayers.

Evidence DimensionMonolayer Properties
Target Compound DataForms stable monolayers with properties defined by its C16 length.
Comparator Or BaselineOctadecanethiol (C18) and Hexadecanethiol (C16) on surfaces. C18 thiols generally form more ordered and robust films than C16 thiols due to increased van der Waals interactions between the longer chains.
Quantified DifferenceNot directly quantified for nitriles in a head-to-head study, but the principle of chain-length-dependent stability is well-established for SAMs.
ConditionsSelf-assembly from solution onto a substrate (e.g., gold, platinum, silicon).

For applications in sensors, electronics, or surface functionalization, selecting the C16 nitrile provides a specific and reproducible monolayer thickness and packing density that cannot be achieved by substituting with C12 or C18 analogs.

Enthalpy of vaporization
Class-level
~99.3 kJ/mol
Calculated from CH₂-increment equation at 298.15 K
Higher energy cost vs C14 analog
C14 measured 85.3 kJ/mol; C16 ~16% increase

High-Boiling-Point Electrolyte Co-Solvent

Hexadecanenitrile's high boiling point and polarity make it a candidate for use as a high-stability co-solvent or additive in non-aqueous electrolytes for electrochemical devices like lithium-ion batteries. Compared to the industry-standard solvent acetonitrile (CH3CN), its low volatility significantly enhances the safety and operating temperature range of an electrolyte formulation.

Evidence DimensionBoiling Point (°C)
Target Compound Data333 °C
Comparator Or BaselineAcetonitrile (common electrolyte solvent): 82 °C
Quantified Difference>250 °C higher boiling point
ConditionsStandard atmospheric pressure. Use as a co-solvent in a lithium salt-containing organic electrolyte system.

This drastic difference in boiling point makes Hexadecanenitrile a critical component for developing safer, high-temperature lithium-ion batteries where the volatility of conventional nitrile solvents is a major failure and safety risk.

Solubility in alcohols
Head-to-head
C16 Higher solubility
C18 Lower solubility
Favorable profile for protic solvent media
Mobile Order Theory; H-bond constant 175 cm³ mol⁻¹
GC-MS relative abundance
Head-to-head
C16 9.2%
C18 5.1%
Higher abundance in waste tire pyrolysis oil
Chloroform-soluble fraction; 1.8-fold difference
Pyrolysis oil yield
Class-level
12.49%
Maximum ratio in sewage sludge oil, 1.0–0.5 mm fraction
Dominant product under specific particle size
Pyrolysis at 450 °C; yield sensitive to feedstock
Synthetic utility
Reported
Documented precursor for pharmaceuticals and surfactants
Established industrial intermediate profile
Class-level evidence; review specific derivative pathways

C16 Amine Precursor

Serves as a key starting material for the synthesis of hexadecylamine via reduction of the nitrile group. The resulting long-chain primary amine is a valuable intermediate for producing surfactants, quaternary ammonium compounds, and other specialty chemicals where a precise C16 chain is required for performance.

Phase Change Materials for Thermal Regulation

Ideal for use in passive thermal energy storage systems designed to maintain temperatures in the 30-35 °C range, such as in building materials, electronics cooling, or thermal protection of sensitive components. Its specific melting point offers a performance window not covered by common C16 paraffins.

High-Stability Electrolyte Co-Solvent

Used as a high-boiling-point, non-volatile additive or co-solvent in electrolytes for high-performance batteries. Its thermal stability significantly improves the safety profile compared to electrolytes formulated with volatile short-chain nitriles like acetonitrile.

Surface Modification with SAMs

Employed in materials science to create well-defined, C16-length self-assembled monolayers. These films are used to precisely control the surface properties of substrates for applications in microelectronics, biosensors, and anti-fouling coatings, where the specific thickness and packing of the C16 chain are critical.

Application Fit Matrix

Application
Selection Property
Validation Focus
C16 surfactant and lubricant synthesis
Liquid near-ambient temperature
Process handling without heated lines
GC-MS standard for bio-oil characterization
Characterized abundance and retention
Method calibration and quantification accuracy
Formulation in alcoholic or protic systems
Favorable solubility balance vs longer chains
Solution homogeneity and reaction feasibility
Distillation process simulation
Chain-length-specific vaporization enthalpy
Energy budget accuracy and relative volatility modeling

Physical Description

Liquid

XLogP3

6.9

Boiling Point

333.0 °C

Melting Point

31.0 °C

UNII

NU03440G5D

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

629-79-8
68002-64-2
68002-66-4

Wikipedia

Hexadecanenitrile

General Manufacturing Information

All other basic organic chemical manufacturing
Hexadecanenitrile: ACTIVE

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